molecular formula C5H3F3N2O2 B087815 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1259932-11-0

5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B087815
M. Wt: 180.08 g/mol
InChI Key: VHKMTORCXXPIFI-UHFFFAOYSA-N
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Description

5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (TPCA-1) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPCA-1 is a pyrazole derivative that has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In

Scientific Research Applications

  • Synthesis of Condensed Pyrazoles : Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been used as a precursor in Sonogashira-type cross-coupling reactions to synthesize condensed pyrazoles, which are important in organic chemistry (Arbačiauskienė et al., 2011).

  • Medicinal Chemistry Applications : A series of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides has been synthesized, which could be of interest in the development of new pharmaceutical compounds (Prabakaran et al., 2012).

  • Diversified Compound Libraries : A library of 422 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was prepared using solution-phase chemistry, demonstrating the compound's potential in creating diverse chemical libraries for biological screening (Donohue et al., 2002).

  • Synthesis of NH-pyrazole-carboxylic Acids : The transformation of 3/5-trifluoromethylpyrazoles derivatives into corresponding NH-pyrazole-carboxylic acids has been reported, providing a method to access these compounds which are challenging to prepare otherwise (Ermolenko et al., 2013).

  • Development of Polychelated Ligands : Novel ligands based on 1H-pyrazole-3(5)-carboxylic acids containing the triazole moiety have been synthesized. These ligands are useful in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).

  • Insecticidal Activities : Novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have been synthesized and shown to exhibit good insecticidal activities against various pests, suggesting their potential as alternative insecticides (Wu et al., 2017).

properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O2/c6-5(7,8)3-2(4(11)12)1-9-10-3/h1H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKMTORCXXPIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021462
Record name 3-Trifluoromethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

CAS RN

543739-84-0
Record name 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=543739-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Trifluoromethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of lithium hydroxide hydrate (1.265 g, 30.2 mmol) in water was added to a solution of ethyl 1-(((+/−)cis)-2-allylcyclohexyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate as a racemate (0.996 g, 3.02 mmol) in THF and MeOH and the mixture was stirred at room temperature overnight. The mixture was concentrated in vacuo. The resulting turbid solution was diluted with water to provide a clear solution. The pH was adjusted to 1 by adding 1 M HCl and the mixture was stirred vigorously for 30 min. The resulting precipitate was collected by vacuum filtration to provide 1-(((+/−)-cis)-2-allylcyclohexyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a racemate (D60) as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
F Giornal, G Landelle, N Lui, JP Vors… - … Process Research & …, 2014 - ACS Publications
The synthesis of 3,5-bis(fluoroalkyl)-pyrazoles as novel agrophores is described. Commercially available fluoroacetoacetates are treated with BF 3 -activated TFEDMA affording in a …
Number of citations: 24 pubs.acs.org
J Khanagwal, SP Khatkar, P Dhankhar, M Bala… - Spectroscopy …, 2020 - Taylor & Francis
Four red photoluminescent europium(III) complexes have been synthesized by using fluorinated carboxylate ligand, 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic …
Number of citations: 39 www.tandfonline.com
S Raeppel, F Gaudette, M Mannion, S Claridge… - Bioorganic & medicinal …, 2010 - Elsevier
A novel series of N-(3-fluoro-4-(2-substituted-thieno[3,2-b]pyridin-7-yloxy)phenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides targeting RON receptor tyrosine kinase was …
Number of citations: 33 www.sciencedirect.com
MA Tairov, V Levchenko, IA Stadniy… - … Process Research & …, 2020 - ACS Publications
A new, high-yielding, and practical method for synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, key intermediates for important …
Number of citations: 6 pubs.acs.org
J Khanagwal, R Kumar, M Bedi, SP Khatkar… - Journal of Electronic …, 2021 - Springer
A series of five virescent color emitting terbium(III) complexes is fabricated by a cost-effective and eco-friendly solution precipitation technique with the utilization of 1-(4-methoxyphenyl)-…
Number of citations: 16 link.springer.com
R Wei, SE Lunn, SL Sandow, TV Murphy… - …, 2015 - research.usc.edu.au
Transient receptor potential (TRP) channels contribute to endothelial cytosolic calcium signaling. Roles for both transient receptor potential C3 (TRPC3) and vallinoid type4 (TRPV4) in …
Number of citations: 2 research.usc.edu.au
T Ehara, CM Adams, D Bevan, N Ji… - Journal of medicinal …, 2018 - ACS Publications
Soluble guanylate cyclase (sGC), the endogenous receptor for nitric oxide (NO), has been implicated in several diseases associated with oxidative stress. In a pathological oxidative …
Number of citations: 15 pubs.acs.org
D Norton, WG Bonnette, JF Callahan… - Journal of Medicinal …, 2021 - ACS Publications
The NRF2-mediated cytoprotective response is central to cellular homoeostasis, and there is increasing interest in developing small-molecule activators of this pathway as therapeutics …
Number of citations: 14 pubs.acs.org
T Song, YM Zheng, PA Vincent, D Cai… - The FASEB …, 2016 - ncbi.nlm.nih.gov
The purpose of this study was to determine the role of canonical transient receptor potential 3 (TRPC3) channel in allergen-induced airway disease (AIAD) and its underlying signaling …
Number of citations: 25 www.ncbi.nlm.nih.gov
HX Song, ZY Tian, JC Xiao… - Chemistry–A European …, 2020 - Wiley Online Library
A convenient method for deoxyfluorination of aromatic and aliphatic carboxylic acids with CF 3 SO 2 OCF 3 in the presence of a suitable base at room temperature has been developed. …

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